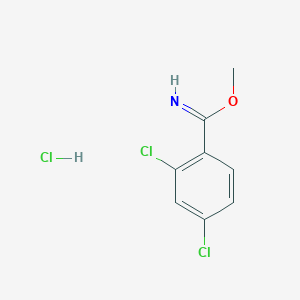

2-Fluoro-5-methylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

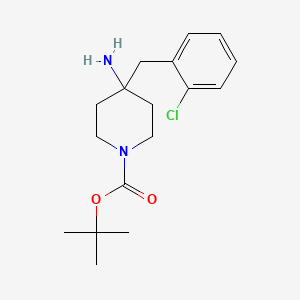

2-Fluoro-5-methylpyridine-3-sulfonamide is a chemical compound with the formula C6H7FN2O2S . It has a molecular weight of 190.20 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylpyridine-3-sulfonamide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a fluorine atom at the 2nd position, a methyl group at the 5th position, and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-methylpyridine-3-sulfonamide include a molecular weight of 190.20 . For 2-Fluoro-5-methylpyridine, the boiling point is 158-159 °C, the density is 1.072 g/mL at 25 °C, and the refractive index is n20/D 1.4730 .Aplicaciones Científicas De Investigación

Efficient Synthesis of Cognition Enhancers

2-Fluoro-5-methylpyridine-3-sulfonamide derivatives have been utilized in the efficient synthesis of cognition-enhancing drugs. For instance, the compound has been functionalized into novel alkylating agents for the synthesis of drugs like DMP 543, which enhances acetylcholine release, thereby improving cognitive functions (Pesti et al., 2000).

Environmental Studies and Foam Surfactants

Research on environmental pollutants has identified derivatives of 2-Fluoro-5-methylpyridine-3-sulfonamide in firefighting foam surfactants like Forafac®1157. These studies have provided insights into the chemical structures of novel fluorinated surfactants and their transformation products, enhancing our understanding of environmental persistence and toxicological effects (Moe et al., 2012).

Biochemical and Cellular Studies

The compound has found applications in biochemical and cellular studies. For example, genetically encoded fluorescent amino acids derived from 2-Fluoro-5-methylpyridine-3-sulfonamide have been developed to study protein structure, dynamics, and interactions in vitro and in vivo, providing a powerful tool for biological research (Summerer et al., 2006).

Development of Antibiotics and Antimicrobial Agents

In pharmacology, derivatives of 2-Fluoro-5-methylpyridine-3-sulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds are part of ongoing research to develop new antibiotics and antimicrobial agents, addressing the urgent need for novel treatments against resistant bacteria and fungi (Subramanyam et al., 2017).

Analytical Chemistry and Environmental Monitoring

This compound has also contributed to advancements in analytical chemistry, particularly in the development of methods for detecting environmental pollutants. For example, novel electrochemical biosensors based on derivatives of 2-Fluoro-5-methylpyridine-3-sulfonamide have been created for the efficient detection of sulfonamide antibiotics in environmental samples, improving monitoring and regulation efforts (El Alami El Hassani et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-5-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCRAKUYLBSDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylpyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide](/img/structure/B2735198.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2735201.png)

![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)

![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2735205.png)

![2-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2735206.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)